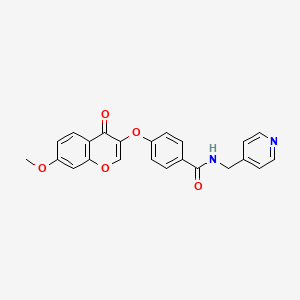

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide

Description

This compound is a benzamide derivative featuring a chromen-4-one core substituted with a methoxy group at position 7 and a pyridin-4-ylmethylamine moiety. Chromen-4-one (chromone) derivatives are well-documented for their biological activities, including MAO-B inhibition and iron-chelating properties, making this compound a candidate for neurodegenerative disease therapeutics . The pyridinylmethyl group enhances solubility and pharmacokinetic properties, while the methoxy substituent influences electronic and steric interactions with target enzymes .

Properties

IUPAC Name |

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-28-18-6-7-19-20(12-18)29-14-21(22(19)26)30-17-4-2-16(3-5-17)23(27)25-13-15-8-10-24-11-9-15/h2-12,14H,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCFGXDIBXLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, particularly the chromone moiety linked to a pyridine and benzamide. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The chemical structure of the compound includes:

- Chromone Moiety : A bicyclic structure that is known for various biological activities.

- Pyridine Ring : Often associated with enhanced biological activity due to its nitrogen atom.

- Benzamide Linkage : Contributes to the compound's stability and interaction with biological targets.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H21N O6 |

| Molecular Weight | 431.4 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Properties

Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, chromone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Targeting specific oncogenic pathways

Antimicrobial Activity

The presence of the methoxy and oxo groups in the chromone structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Potential interaction with key enzymes involved in cancer progression or microbial metabolism.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound may influence signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis was performed with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Trimethoxy groups, pyridine | Antiproliferative against cancer cells |

| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |

| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |

Kinetic Studies

Kinetic studies suggest that derivatives of this compound operate through non-competitive inhibition mechanisms against certain target proteins like STAT3. This highlights the importance of further investigating the binding affinities and interaction modes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs are summarized below, focusing on substituent variations, synthetic yields, and physicochemical properties.

Key Observations:

- Substituent Effects: The target compound’s 7-methoxy group on the chromen ring is shared with 17d , but 17d replaces the benzamide with a pyridinone-ethyl chain, reducing molecular weight and increasing yield (45% vs. hypothetical for the target).

- Bioactivity: Compound 15g (from ) exhibits MAO-B inhibition and iron-chelating activity due to its 4-chlorobenzyl and pyridinone groups, suggesting that halogenation enhances target engagement.

- Synthetic Accessibility : The pyridin-4-ylmethyl benzamide scaffold (shared with ) is synthetically tractable, but fluorinated derivatives (e.g., ) require complex coupling steps, lowering yields (28%).

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data (Selected Analogs)

Key Findings:

- The target compound’s predicted LogP (~3.0) aligns with analogs like 17d, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Metabolic and Stability Profiles

- Metabolism : Chromen-4-one derivatives undergo hepatic glucuronidation or oxidation, as seen in compound 15g . The pyridinylmethyl group in the target compound may reduce first-pass metabolism compared to ethyl-linked analogs (e.g., 17d) .

- Stability : Methoxy substituents (as in the target compound and 17d) enhance oxidative stability compared to halogenated analogs like 15g .

Q & A

Q. What is the standard protocol for synthesizing 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis involves multi-step reactions, often starting with hydroxylamine derivatives and acyl chlorides. For example, O-benzyl hydroxylamine hydrochloride reacts with activated carbonyl compounds under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) to form intermediates, followed by coupling with pyridin-4-ylmethylamine derivatives . Critical parameters include:

- Temperature control : Ice baths (0–5°C) for exothermic steps to prevent side reactions.

- Solvent choice : Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are commonly used for their solubility properties .

- Hazard management : Compounds like trichloroisocyanuric acid (TCICA) require strict ventilation and PPE due to mutagenicity risks .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for methoxy (~δ 3.8–4.0 ppm), chromen-4-one carbonyl (δ ~6.0–6.5 ppm for aromatic protons), and pyridylmethyl signals (δ ~4.5–5.0 ppm for CH₂ groups) .

- ¹³C NMR : Confirm the presence of carbonyl carbons (δ ~170–180 ppm) and quaternary carbons in the chromen-4-one core .

- Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]⁺ or [M+Na]⁺ peaks .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address the instability of this compound during storage and handling?

- Methodological Answer :

- Storage conditions : Store at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the benzamide group may occur .

- Handling protocols : Use inert atmospheres (e.g., N₂ gloveboxes) for air-sensitive steps. DSC studies indicate decomposition upon heating (>50°C), so maintain ambient temperatures .

- Stability testing : Monitor purity via HPLC over time, using C18 columns and acetonitrile/water gradients (e.g., 60:40 to 95:5) .

Q. What strategies can optimize the yield of this compound in multi-step synthetic routes?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution in coupling reactions .

- Catalyst selection : Sodium pivalate (NaOPiv) improves acylation efficiency by acting as a mild base .

- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer :

- Complementary techniques : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., -NH in benzamide) .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies involving this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, serum concentration) .

- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .

Mechanistic Studies

Q. What experimental approaches elucidate the mechanism of action of this compound in kinase inhibition?

- Methodological Answer :

- Kinase profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) to screen against kinase panels (e.g., EGFR, VEGFR) .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets .

- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding specificity .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling mutagenic intermediates during synthesis?

- Methodological Answer :

- Ames testing : Follow OECD 471 guidelines to assess mutagenicity of intermediates (e.g., anomeric amides) .

- Containment : Use fume hoods with HEPA filters and double-glove systems for TCICA handling .

- Waste disposal : Neutralize hazardous byproducts (e.g., cyanide from nitrile hydrolysis) with FeSO₄ before disposal .

Tables for Key Data

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 60:40 → 95:5 CH₃CN/H₂O gradient | |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.2–8.5 (pyridyl H), δ 6.8–7.4 (aromatic H) | |

| ESI-MS | [M+H]⁺ at m/z 433.1 |

| Reaction Optimization | Optimal Conditions | Yield |

|---|---|---|

| Acylation | CH₃CN, NaOPiv, 0°C → RT, 12 hr | 78–85% |

| Coupling | K₂CO₃, CH₂Cl₂/H₂O, 0°C, 2 hr | 65–72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.